(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

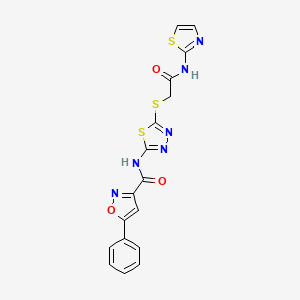

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

Research has identified novel urea and bis-urea derivatives, including compounds with hydroxyphenyl or halogenphenyl substituents, for their antiproliferative activity against cancer cell lines. These compounds, bridged by urea or bis-urea functionalities with primaquine, have shown moderate to strong activity, particularly against breast carcinoma MCF-7 cell line. Specifically, p-fluoro derivative compounds exhibited high selectivity and activity, indicating their potential as lead compounds in breast carcinoma drug development (Perković et al., 2016).

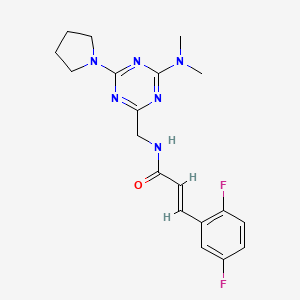

Stress-Induced Hyperarousal

A study on orexin-1 receptor (OX1R) antagonists, which are critical in arousal and stress-related processes, highlighted the development of a selective, high-affinity OX1R antagonist. This compound demonstrated efficacy in attenuating stress-induced hyperarousal without inducing hypnotic effects, offering a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Antioxidant and Anticholinesterase Activities

The synthesis of coumarylthiazole derivatives containing aryl urea/thiourea groups has been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds showed significant antioxidant and anticholinesterase activities, suggesting their potential in the treatment of diseases like Alzheimer's (Kurt et al., 2015).

Novel Synthesis Methods

Studies have also focused on novel synthesis methods for related chemical structures, demonstrating the utility of such compounds in the development of new therapeutic agents. These include the synthesis of tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions, offering insights into the chemical versatility and potential pharmacological applications of these compounds (Pandey et al., 2008).

Antimicrobial Activities

Research on fluoroquinolone-based 4-thiazolidinones synthesized from 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This underscores the broader antimicrobial potential of fluoroquinolone derivatives, which could inform the development of new antibacterial agents (Patel & Patel, 2010).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with 2-fluorobenzaldehyde to form (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "2-fluorobenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone (1.0 equiv) in acetic acid and add 2-methoxyethylamine (1.2 equiv) and sodium acetate (1.2 equiv). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it under vacuum to obtain 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Dissolve 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2-fluorobenzaldehyde (1.2 equiv) in ethanol. Add a catalytic amount of acetic acid and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with diethyl ether and dry it under vacuum to obtain (E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |

CAS-Nummer |

899984-32-8 |

Produktname |

(E)-1-(2-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |

Molekularformel |

C18H17FN4O3 |

Molekulargewicht |

356.357 |

IUPAC-Name |

1-(2-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(12-6-2-4-8-14(12)21-18(23)25)22-17(24)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3,(H2,20,22,24) |

InChI-Schlüssel |

MRWTVFUJJFYFLS-CJLVFECKSA-N |

SMILES |

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)

![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)

![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)

![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)